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Compound of Interest

Compound Name: (3S)-3,5-Dimethylmorpholine

Cat. No.: B13055681

Get Quote

Executive Summary
(3S)-3,5-Dimethylmorpholine (specifically the trans-isomer, often (3S,5S)) functions as a

-symmetric chiral amine auxiliary. Unlike the more common oxazolidinone (Evans) or
pseudoephedrine (Myers) auxiliaries, this morpholine derivative is distinguished by its
conformational rigidity (chair-like) and the high stability of the resulting amides.

While Williams' Lactone (a morpholin-2-one) is the gold standard for amino acid synthesis, 3,5-

Dimethylmorpholine is primarily utilized for

-alkylation of carboxylic acid derivatives where the target is a chiral alcohol (via reductive
cleavage) or a stable chiral amide. Its

symmetry eliminates the issue of rotamer populations often seen in mono-substituted
auxiliaries, ensuring high diastereomeric ratios (dr).

Structural Profile & Mechanism of Action
The -Symmetry Advantage
The core strength of (3S,5S)-3,5-Dimethylmorpholine lies in its

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13055681#bc-rfq
https://www.benchchem.com/product/b13055681/docs?utm_src=pdf-body#technical-guide-3s-3-5-dimethylmorpholine-vs-alternative-chiral-morpholine-auxiliaries
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13055681?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


axis of symmetry.

Conformation: The morpholine ring adopts a rigid chair conformation. The two methyl groups

at positions 3 and 5 occupy equatorial positions to minimize 1,3-diaxial strain.

Face Shielding: When acylated (forming an amide), the

symmetry ensures that both faces of the nitrogen are equivalent in terms of steric bulk
distribution, but the specific chiral orientation effectively blocks one face of the enolate.

Comparison: Unlike prolinol-derived auxiliaries (which rely on a single bulky group), the dual

methyl groups create a "picket fence" steric environment, enhancing selectivity in enolate

alkylations.

Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the steric shielding provided by the auxiliary during the

alkylation of a lithium enolate.

Stereocontrol Mechanism
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Figure 1: Reaction pathway showing the induction of chirality via the Z-enolate transition state.

Comparative Analysis: Morpholine Auxiliaries
This section compares (3S)-3,5-Dimethylmorpholine with its primary morpholine-based

competitors and standard auxiliaries.

Comparison Table
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Feature
(3S)-3,5-

Dimethylmorph

oline

Williams'

Lactone

Evans

Oxazolidinone

2,5-

Dimethylpyrrolid

ine

Structure Type -Symmetric

Amine

Morpholin-2-one

(Lactone)
Oxazolidinone -Symmetric

Amine (5-ring)

Primary

Application
-Alkylation

(Acids/Alcohols)

-Amino Acid

Synthesis
Aldol / Alkylation -Alkylation

Stereocontrol

Source

3,5-

Diaxial/Equatoria

l Me groups

5,6-Diphenyl

shielding

4-Substituent

steric bulk

2,5-Dimethyl

shielding

Enolate

Geometry

Fixed (Z-enolate

preferred)

Fixed

(Endocyclic)
Fixed (Z-enolate) Fixed (Z-enolate)

Cleavage Ease

Difficult

(Hydrolysis is

slow)

Moderate

(Hydrogenolysis/

Hydrolysis)

Easy (LiOOH /

LiOBn)

Difficult

(Reductive only)

Typical Yield

(Alkylation)
85–95% 70–90% 80–95% 80–90%

Selectivity (de) >95% >98% >98% >90%

Detailed Competitor Analysis
vs. Williams' Lactone (The "Glycine" Template)

Williams' Lactone (5,6-diphenylmorpholin-2-one) is the industry standard for synthesizing

non-natural

-amino acids. It relies on a lactone core which is easier to open than the amide bond of 3,5-
dimethylmorpholine.

Decision Factor: Use Williams' if your target is an amino acid. Use 3,5-Dimethylmorpholine if

your target is a chiral alcohol (via reduction) or if you need a robust auxiliary that survives

harsh basic conditions without ring opening.
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vs. 2,5-Dimethylpyrrolidine
Both are

-symmetric amines. However, the morpholine derivative (6-membered) often exhibits better
solubility in polar organic solvents compared to the pyrrolidine (5-membered).

Bite Angle: The morpholine nitrogen is less sterically crowded at the attachment point but

provides a wider "umbrella" of shielding further out, often accommodating larger electrophiles

better than the tighter pyrrolidine ring.

Experimental Protocols
Protocol A: Synthesis of the Chiral Amide (Attachment)
This step attaches the substrate (acid chloride) to the auxiliary.

Reagents: (3S,5S)-3,5-Dimethylmorpholine (1.0 equiv), Acid Chloride (1.1 equiv),

Triethylamine (1.2 equiv), DCM (0.2 M).

Procedure:

Dissolve (3S,5S)-3,5-dimethylmorpholine in anhydrous DCM under

.

Cool to 0°C. Add Triethylamine dropwise.

Add Acid Chloride slowly (exothermic).

Warm to RT and stir for 4 hours.

Quench: Add sat.

. Extract with DCM.

Purification: Silica gel chromatography (EtOAc/Hexanes).

Checkpoint: Verify product via

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13055681?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR. The methyl doublets of the morpholine ring should appear distinct and shifted
downfield.

Protocol B: Asymmetric Alkylation
This step introduces the new stereocenter.

Reagents: Amide substrate (1.0 equiv), LDA (1.1 equiv), Alkyl Halide (1.2 equiv), LiCl (5.0

equiv - Critical for selectivity), dry THF.

Procedure:

Flame-dry LiCl in the reaction flask under vacuum. Cool and add THF.

Add Diisopropylamine and n-BuLi at -78°C to generate LDA in situ.

Cannulate the Chiral Amide (dissolved in THF) into the LDA solution at -78°C. Stir for 1

hour to ensure complete enolization.

Add the Alkyl Halide (neat or in THF) dropwise.

Stir at -78°C for 4 hours, then slowly warm to 0°C.

Workup: Quench with dilute HCl. Extract with EtOAc.

Data Analysis: Determine diastereomeric ratio (dr) via chiral HPLC or GC. Expect dr > 95:5.

[1]

Protocol C: Reductive Cleavage (Removal)
Since hydrolysis is difficult, reductive cleavage is the standard method.

Reagents: Alkylated Amide,

(LAH) or

(LAB), THF.

Procedure:
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Suspend LAH (2.0 equiv) in dry THF at 0°C.

Add Alkylated Amide slowly.

Reflux for 2 hours.[2]

Fieser Workup: Add

, then 15% NaOH, then

. Filter the white precipitate.

Result: The auxiliary is cleaved, yielding the Chiral Primary Alcohol. The auxiliary can

often be recovered from the basic phase or by extraction adjustment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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